molecular formula C10H22N2O4S B069233 HEPBS CAS No. 161308-36-7

HEPBS

Cat. No.: B069233
CAS No.: 161308-36-7
M. Wt: 266.36 g/mol
InChI Key: LOJNFONOHINEFI-UHFFFAOYSA-N
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Description

4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid is a zwitterionic sulfonic acid buffering agent. It is widely used in biological and biochemical research due to its ability to maintain a stable pH in solutions, even in the presence of carbon dioxide. This compound is known for its high buffering capacity and minimal interference with biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid typically involves the reaction of piperazine with 1,4-butane sultone in the presence of a base. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the sulfonate ester, leading to the formation of the sulfonic acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product. The final product is usually purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

The primary mechanism of action of 4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid is its ability to act as a buffer. It maintains a stable pH by neutralizing small amounts of acids or bases added to the solution. This buffering action is due to the presence of both acidic and basic functional groups within the molecule, allowing it to donate or accept protons as needed .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(2-Hydroxyethyl)piperazin-1-yl)propane-1-sulfonic acid
  • 2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethane sulfonic acid
  • 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid

Uniqueness

4-(4-(2-Hydroxyethyl)piperazin-1-yl)butane-1-sulfonic acid is unique due to its longer alkyl chain, which provides greater flexibility and stability in various applications. This compound also has a higher buffering capacity compared to its shorter-chain analogs, making it more effective in maintaining stable pH levels in complex biological systems .

Properties

IUPAC Name

4-[4-(2-hydroxyethyl)piperazin-1-yl]butane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O4S/c13-9-8-12-6-4-11(5-7-12)3-1-2-10-17(14,15)16/h13H,1-10H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJNFONOHINEFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCS(=O)(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433437
Record name HEPBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161308-36-7
Record name HEPBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPBS
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of HEPBS?

A1: The molecular formula of this compound is C10H22N2O4S, and its molecular weight is 266.37 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided literature doesn't contain specific spectroscopic data, researchers typically characterize this compound using techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry. []

Q3: What is the pH range where this compound is most effective as a buffer?

A3: this compound is a suitable buffer for the physiological pH range, particularly between pH 7 and 9. This makes it valuable for research involving blood, plasma, and other biological systems. [, ]

Q4: How does temperature affect the pH of this compound buffer solutions?

A4: The pH of this compound buffer solutions changes with temperature. For example, a physiological phosphate buffer solution has a pH of 7.415 at 25°C and 7.395 at 37°C. []

Q5: Can this compound be used in reactions involving cyanogen bromide (BrCN)?

A5: Caution is advised when using this compound in reactions with BrCN. Research shows that buffers containing hydroxyl groups, like this compound, can react with oligodeoxynucleotides in the presence of BrCN, potentially affecting reaction yields. []

Q6: Does this compound possess any intrinsic catalytic activity?

A6: Research has shown that Cerium-based Metal-Organic Frameworks (Ce-MOFs) of UiO-66(Ce) exhibit apyrase-like activity, catalyzing the hydrolysis of high-energy phosphate bonds in ATP and ADP. [] This discovery opens up potential applications for Ce-MOFs in modulating ATP/ADP-related physiological processes.

Q7: Can this compound be used in studies involving platelet aggregation?

A7: The apyrase-like activity of Ce-MOFs, which catalyze the hydrolysis of ADP, suggests potential applications in inhibiting ADP-induced platelet aggregation. Studies have shown significant inhibition of platelet aggregation when platelet-rich plasma was exposed to biomimetic UiO-66(Ce) films. []

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